3-Amino-1-(3-methoxyazetidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-amino-1-(3-methoxyazetidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-11-6-4-9(5-6)7(10)2-3-8/h6H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYXWWUKRHJMJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution on Azetidine Derivatives
One common approach involves starting from a 3-methoxyazetidine intermediate, which can be synthesized or procured. The azetidine nitrogen is then alkylated with a suitable 3-bromopropan-1-one or equivalent electrophile to form the N-substituted propanone intermediate.
- Reaction Conditions: Alkylation is typically carried out under inert atmosphere using bases such as DIEA (N,N-diisopropylethylamine) or triethylamine in solvents like dichloromethane (DCM) or acetonitrile (MeCN).
- Purification: Flash chromatography on silica gel is used to purify the intermediate compounds, often employing gradients of ethyl acetate and hexanes or dichloromethane mixtures.
Amination of the Propanone Side Chain
The amino group at the 3-position of the propanone can be introduced via reductive amination or by displacement of a leaving group on the propanone chain.
- Reductive Amination: The ketone of the propanone moiety reacts with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen with a catalyst.
- Alternative Route: Direct nucleophilic substitution using azetidine derivatives bearing an amino group or protected amine can be employed.
Use of Protecting Groups and Deprotection
When sensitive functional groups are present, protecting groups such as Boc (tert-butoxycarbonyl) for amines or silyl ethers for alcohols may be used during intermediate steps. Deprotection is performed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
Representative Synthetic Scheme
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3-Methoxyazetidine + 3-bromopropan-1-one, DIEA, DCM, RT | N-alkylation of azetidine nitrogen | 75-85 | Inert atmosphere recommended |
| 2 | Reductive amination with NH3, NaBH3CN, MeOH | Introduction of amino group at propanone C3 | 65-80 | Controlled pH to avoid side reactions |
| 3 | Purification by flash chromatography | Isolation of pure product | - | Silica gel, EtOAc/hexanes gradient |
Analytical and Purification Techniques
- Chromatography: Flash chromatography using pre-packed silica gel columns (e.g., RediSep Rf) with automated systems such as Teledyne Isco CombiFlash is standard for purification.
- Spectroscopic Characterization: LRMS (ESI) is employed to confirm molecular weight; typical m/z values correspond to the protonated molecular ion.
- Reaction Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress.
Research Findings and Optimization Notes
- The alkylation step benefits from low temperature control (0–25 °C) to minimize side reactions.
- Use of polar aprotic solvents like acetonitrile can enhance nucleophilicity and reaction rates.
- Reductive amination yields are improved by maintaining slightly acidic to neutral pH during reduction.
- Purification yields can be optimized by gradient elution and choice of solvent polarity.
Summary Table of Preparation Methods
| Preparation Step | Starting Material | Reagents & Conditions | Key Outcome | Challenges |
|---|---|---|---|---|
| Azetidine N-Alkylation | 3-Methoxyazetidine | 3-Bromopropan-1-one, DIEA, DCM | Formation of N-substituted azetidine ketone | Side alkylation, incomplete reaction |
| Amination | N-substituted ketone | NH3, NaBH3CN, MeOH | Introduction of amino group | Over-reduction, imine formation |
| Purification | Crude product | Flash chromatography | Isolation of pure compound | Product loss during purification |
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-(3-methoxyazetidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form an amine oxide.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Amine oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-1-(3-methoxyazetidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical studies.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific biological pathways.
Industry: It can be utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Amino-1-(3-methoxyazetidin-1-yl)propan-1-one exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-Amino-1-(3-methoxyazetidin-1-yl)propan-1-one
- Molecular Formula : C₇H₁₄N₂O₂
- Molecular Weight : 158.2 g/mol
- CAS Number : 1849314-03-9
- Purity : ≥95% (lab-grade) .
Structural Features: This compound features a propan-1-one backbone substituted with a 3-methoxyazetidinyl group (a four-membered nitrogen-containing ring with a methoxy substituent) and an amino group.
Applications :
Primarily used in research settings, it serves as a building block in organic synthesis, particularly for peptidomimetics and heterocyclic compounds. Its discontinued commercial status (as of 2024) suggests niche applications or challenges in large-scale production .
Comparison with Structurally Similar Compounds
3-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one
Key Differences :
- Substituent : A five-membered pyrrolidine ring with a hydroxyl group replaces the azetidine-methoxy moiety.
- However, the larger pyrrolidine ring may reduce metabolic stability due to increased conformational flexibility .
Applications :
Used in medicinal chemistry for modifying peptide solubility and permeability, similar to the target compound. The hydroxyl group may enhance interactions with biological targets like enzymes or receptors .
3-Amino-1-(4-chlorophenyl)propan-1-one hydrochloride
Key Differences :
- Substituent : A chlorophenyl group replaces the azetidine ring, introducing aromaticity and electron-withdrawing effects.
- Physicochemical Impact : The aromatic system enhances UV absorption and rigidity, while the hydrochloride salt improves crystallinity and stability. However, the chlorine atom may increase toxicity risks .
Applications :
Common in pharmaceutical intermediates for anticonvulsants or antimicrobials. The chlorophenyl moiety is often leveraged in drug design for its bioavailability and target affinity .
3-Amino-1-(1H-benzo[d]imidazol-1-yl)propan-1-one
Key Differences :
- Substituent : A benzimidazole ring replaces the azetidine group, introducing a bicyclic aromatic system with two nitrogen atoms.
- Physicochemical Impact : The benzimidazole enhances π-π stacking interactions and metabolic stability but reduces solubility in polar solvents.
Applications :
Demonstrated antitubercular activity in Mannich base derivatives. The benzimidazole core is a privileged structure in drug discovery for targeting DNA or enzymes .
3-Amino-1-(4-isobutyl-piperazin-1-yl)-propan-1-one
Key Differences :
- Substituent : A piperazine ring with an isobutyl group replaces the azetidine-methoxy system.
- Physicochemical Impact : The piperazine ring improves solubility in acidic environments (via protonation), while the isobutyl group enhances lipophilicity for blood-brain barrier penetration .
Applications :
Relevant in central nervous system (CNS) drug development, particularly for antidepressants or antipsychotics.
Data Table: Comparative Analysis
Research Findings and Trends
- Structural Flexibility vs. Stability : Smaller rings (e.g., azetidine in the target compound) offer rigidity and metabolic stability but may limit solubility. Larger rings (e.g., piperazine) balance flexibility and bioavailability .
- Functional Group Effects : Methoxy groups (target compound) enhance lipophilicity, while hydroxyl or charged groups (e.g., hydrochloride salts) improve solubility .
- Pharmacological Potential: Benzimidazole and piperazine derivatives show promise in targeting infectious diseases and CNS disorders, respectively, whereas azetidine-based compounds remain underutilized in drug development .
Biological Activity
3-Amino-1-(3-methoxyazetidin-1-yl)propan-1-one is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features an azetidine ring, which is known for its versatility in medicinal chemistry. The presence of the methoxy group enhances its solubility and may influence its interaction with biological targets.
The biological activity of this compound can be attributed to several potential mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the azetidine structure. For instance, derivatives have shown promising results in inhibiting tumor growth and angiogenesis. The incorporation of the methoxy group may enhance these effects by improving bioavailability.
| Study | Compound | Activity | Cell Line |
|---|---|---|---|
| This compound | Antiproliferative | A549 (lung cancer) | |
| 3-Amino derivatives | Antiangiogenic | HUVEC (human umbilical vein endothelial cells) |
Neuroprotective Effects
Research indicates that similar compounds have shown neuroprotective effects, potentially useful in treating neurodegenerative diseases. The azetidine moiety may play a role in modulating neuroinflammatory pathways.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Studies have indicated that azetidine derivatives can exhibit activity against various bacterial strains, making them candidates for further exploration in antibiotic development.
Case Studies
Several case studies have explored the therapeutic applications of azetidine derivatives:
- Anticancer Efficacy : A study examined the effects of this compound on cancer cell lines, demonstrating significant inhibition of cell proliferation.
- Neuroprotection : Another case study focused on the neuroprotective properties of similar compounds in models of Alzheimer’s disease, showing reduced neuronal apoptosis.
Research Findings
Recent findings suggest that modifications to the azetidine structure can enhance biological activity:
- Structure-Activity Relationship (SAR) : Research has identified key structural features that contribute to the efficacy of azetidine derivatives against cancer and other diseases.
| Modification | Effect on Activity |
|---|---|
| Addition of methoxy group | Increased solubility and potency |
| Substitution with aryl groups | Enhanced anticancer activity |
Q & A
Q. What are the common synthetic routes for preparing 3-Amino-1-(3-methoxyazetidin-1-yl)propan-1-one, and what critical parameters influence yield and purity?
The compound is typically synthesized via Mannich base reactions, where 3-amino-propan-1-one derivatives are condensed with formaldehyde and amines under reflux conditions in solvents like ethanol. Key parameters include stoichiometric ratios of reactants, reaction time (e.g., 4 hours reflux followed by overnight incubation), and purification methods such as recrystallization from acetone to enhance purity . Solvent choice and temperature control are critical to avoid side reactions, particularly when reactive intermediates like the azetidine ring are involved.
Q. How is the compound typically characterized post-synthesis, and what analytical techniques are most reliable for confirming its structure?
Post-synthesis characterization employs nuclear magnetic resonance (NMR) for functional group analysis, infrared (IR) spectroscopy for identifying amine and ketone groups, and mass spectrometry for molecular weight confirmation. X-ray crystallography using software like SHELXL is pivotal for resolving crystal structures, especially to confirm the stereochemistry of the azetidine moiety . Recrystallization from polar solvents (e.g., acetone) is recommended to obtain high-purity crystals for reliable data .
Advanced Research Questions
Q. How can SHELX software be utilized in refining the crystal structure of this compound, and what challenges might arise during data interpretation?
SHELXL is widely used for refining small-molecule crystal structures, particularly for handling high-resolution data or twinned crystals. Challenges include modeling disorder in the methoxyazetidine group and resolving hydrogen-bonding networks. Iterative refinement cycles with restraints on bond lengths and angles are essential. For macromolecular applications, SHELXPRO can interface with other crystallography tools to validate geometric parameters .
Q. What strategies are effective in analyzing structure-activity relationships (SAR) when modifying the azetidine or propan-1-one moieties for enhanced biological activity?
Systematic substitution of the azetidine ring (e.g., introducing electron-withdrawing groups) or the propan-1-one backbone can be explored via in vitro assays. For example, Mannich base derivatives of similar compounds have shown antitubercular activity, with SAR studies revealing that electron-rich aromatic amines enhance bioactivity . Computational docking studies can further predict binding affinities to target proteins, guiding synthetic prioritization.
Q. When encountering contradictions between spectroscopic data and crystallographic results, what methodological approaches can resolve such discrepancies?
Cross-validation using multiple techniques is critical. For instance, dynamic effects in solution (NMR) versus static solid-state (XRD) structures may explain differences. Sample purity should be verified via HPLC, and recrystallization repeated if necessary. If crystallographic disorder is suspected, alternative refinement models or low-temperature data collection may improve accuracy .
Q. How can reaction conditions be optimized to mitigate side reactions during the synthesis of derivatives, particularly when introducing substituents to the azetidine ring?
Protecting groups (e.g., tert-butoxycarbonyl for amines) can prevent unwanted nucleophilic attacks. Catalysts like Lewis acids (e.g., ZnCl₂) may accelerate condensation while minimizing byproducts. Real-time monitoring via thin-layer chromatography (TLC) or in-situ IR spectroscopy helps identify optimal reaction termination points. For temperature-sensitive steps, cryogenic conditions or microwave-assisted synthesis can improve selectivity .
Key Methodological Considerations
- Synthesis Optimization : Ethanol as a solvent balances reactivity and solubility for Mannich reactions .
- Crystallography : SHELXL’s robust handling of twinned data makes it ideal for azetidine-containing compounds .
- SAR Design : Combine synthetic chemistry with computational modeling to prioritize derivatives for biological testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
